Lipophilicity (XLogP3-AA) Differentiation: CAS 888462-72-4 is the Most Lipophilic Among Common Analogs
Among the five closest commercially available benzofuran-xanthene carboxamide analogs, CAS 888462-72-4 demonstrates the highest computed XLogP3-AA value at 6.8. This is 1.6 log units higher than the 3-chlorophenyl analog (XLogP3-AA 5.2) and 1.2 units higher than the 2-methoxyphenyl analog (XLogP3-AA 5.6) [1], [2], [3], [4], . Higher logP typically correlates with increased membrane permeability and plasma protein binding, which can be a critical selection factor for phenotypic screening libraries and CNS-targeted probe compounds [5].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 6.8 |
| Comparator Or Baseline | 3-Chlorophenyl analog: 5.2; 2-Methoxyphenyl analog: 5.6; p-Tolyl analog: 6.2; Phenyl analog: 5.9 |
| Quantified Difference | Target compound is 1.6 units higher than the 3-chlorophenyl analog and 1.2 units higher than the 2-methoxyphenyl analog |
| Conditions | Computed property; XLogP3-AA algorithm (PubChem release 2021.05.07); no experimental logP data available for cross-validation. |
Why This Matters
For researchers procuring a compound to probe intracellular or CNS targets, the higher lipophilicity of CAS 888462-72-4 may translate into superior passive membrane permeability, reducing the risk of false negatives due to poor cell penetration.
- [1] PubChem Compound Summary for CID 16817953, CAS 888462-72-4. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 11484160, N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-9H-xanthene-9-carboxamide. National Center for Biotechnology Information (2025). View Source
- [4] PubChem Compound Summary for N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide. National Center for Biotechnology Information (2025). View Source
- [5] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
